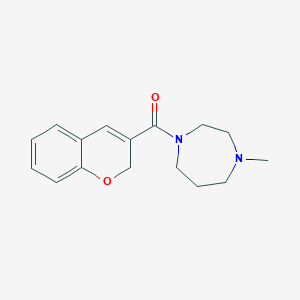
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as clopidol, is a chemical compound that has been extensively studied for its potential applications in scientific research. Clopidol is a member of the azepine family of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of clopidol is not fully understood, but it is believed to work by interfering with the metabolism of the protozoa that cause coccidiosis. It may also work by inhibiting the growth of bacteria by interfering with their ability to synthesize proteins.
Biochemical and Physiological Effects:
Clopidol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including glutathione peroxidase and superoxide dismutase, which are involved in the body's antioxidant defense system. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using clopidol in lab experiments is its effectiveness in preventing coccidiosis in poultry, which can be a significant problem in animal research. However, its use as an antimicrobial agent may also be a limitation, as it could potentially interfere with the growth of other microorganisms being studied.
Direcciones Futuras
There are several potential future directions for research on clopidol. One area of interest is its potential as an antimicrobial agent for use in human medicine. Another area of interest is its potential as a treatment for inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of clopidol and its effects on the body's antioxidant defense system.
Métodos De Síntesis
Clopidol can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylamine with ethyl 2-bromoacetate, followed by cyclization with sodium hydride and then oxidation with potassium permanganate. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
Clopidol has been studied for its potential applications in a range of scientific research areas, including agriculture, microbiology, and biochemistry. In agriculture, clopidol has been shown to be effective in preventing coccidiosis in poultry, a parasitic disease caused by protozoa that can result in significant economic losses.
In microbiology, clopidol has been studied for its potential as an antimicrobial agent. It has been shown to be effective against a range of bacteria, including E. coli and Salmonella, and has been proposed as a potential treatment for bacterial infections.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-9-12(16)6-7-13(11)17-14(19)10-18-8-4-2-3-5-15(18)20/h6-7,9H,2-5,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHMJKHTMHCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
